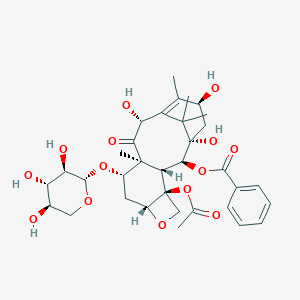

7-木糖基-10-去乙酰紫杉醇 III

描述

Synthesis Analysis

The synthesis of 7-Xylosyl-10-deacetylbaccatin III involves complex biochemical processes. A study by Fu et al. (2008) detailed the separation of 7-Xylosyl-10-deacetylbaccatin III and 10-DAB III using macroporous resins, demonstrating an effective method for separating and enriching these compounds from extracts free of paclitaxel (Fu et al., 2008).

Molecular Structure Analysis

A semiempirical study by Braga and Galvão (2002) on the electronic structure of 10-deacetylbaccatin-III, a closely related compound, used methods like PM3 and ZINDO to analyze its conformational and electronic aspects. This study provides insights into the molecular structure and electronic features of related compounds including 7-Xylosyl-10-deacetylbaccatin III (Braga & Galvão, 2002).

Chemical Reactions and Properties

Numerous studies have focused on the chemical reactions and properties of 10-deacetylbaccatin III and its derivatives. Wahl et al. (1992) explored various structural modifications under acidic and basic conditions, providing insight into the chemical reactivity of such compounds (Wahl et al., 1992).

Physical Properties Analysis

Studies specifically analyzing the physical properties of 7-Xylosyl-10-deacetylbaccatin III are limited. However, the physical properties can be inferred from closely related compounds such as 10-deacetylbaccatin III.

Chemical Properties Analysis

The chemical properties of 7-Xylosyl-10-deacetylbaccatin III can be understood through its synthesis and reactions. Yanagi et al. (2016) demonstrated the organocatalytic site-selective diversification of 10-deacetylbaccatin III, which is relevant to understanding the chemical properties of its derivatives (Yanagi et al., 2016).

科学研究应用

癌症治疗:7-木糖基-10-去乙酰紫杉醇靶向线粒体通透性转变孔,诱导癌细胞凋亡。氧化损伤在这个过程中起作用,使其成为癌症治疗的潜在候选药物 (Jiang et al., 2011)。

紫杉醇家族的研究:由于其更简单的结构和苯异丝氨侧链,7-木糖基-10-去乙酰紫杉醇 III 与紫杉醇具有相似的电子特征,可作为紫杉醇家族初步研究的有希望的候选药物 (Braga & Galvão, 2002)。

紫杉醇的合成前体:10-去乙酰紫杉醇 III 的结构修饰可以产生紫杉醇和多西他赛®类似物的新合成前体,显示出其在药物合成中的多功能性 (Wahl et al., 1992)。

紫杉醇类似物的半合成:黄红霉素菌 SC 13912 可有效地将 7-脱氧-10-去乙酰紫杉醇-III 转化为 6-羟基-7-脱氧-10-去乙酰紫杉醇-III,这对于紫杉醇类似物的合成很有用 (Hanson et al., 2004)。

紫杉醇生产的催化效率提高:紫杉酶 DBAT 的催化效率已经提高,可以从丰富的类似物中生产紫杉醇,为癌症药物生产提供了一种环保的替代方案 (Li et al., 2017)。

紫杉醇类似物的修饰:已经开发出一种新的修饰 10-去乙酰紫杉醇 III 的 C-4 位的方法,这可能对制备 C-4 修饰的紫杉醇类似物有用 (Uoto et al., 1997)。

药物合成中的酶促转化:酶促过程以 51% 的反应产率将 10-去乙酰紫杉醇 III 转化为紫杉醇 III,有利于紫杉醇和类似物的生产 (Patel et al., 2000)。

奥塔紫杉的半合成:已经提出了一种从 10-去乙酰紫杉醇 III 半合成奥塔紫杉的实用方法,利用从各种紫杉中容易获得的化合物,提供了一种潜在的癌症药物 (Baldelli et al., 2003)。

安全和危害

未来方向

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O14/c1-15-18(36)12-34(43)28(47-29(42)17-9-7-6-8-10-17)26-32(5,27(41)24(39)22(15)31(34,3)4)20(11-21-33(26,14-45-21)48-16(2)35)46-30-25(40)23(38)19(37)13-44-30/h6-10,18-21,23-26,28,30,36-40,43H,11-14H2,1-5H3/t18-,19+,20-,21+,23-,24+,25+,26-,28-,30-,32+,33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYIYFPUFSJTDA-HEJNHQNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC6C(C(C(CO6)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Xylosyl-10-deacetylbaccatin III | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)